molecular formula C15H13N3O2 B2491124 methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate CAS No. 305862-36-6

methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate

Cat. No.: B2491124
CAS No.: 305862-36-6
M. Wt: 267.288
InChI Key: KDGUQXDGGLYOHX-UHFFFAOYSA-N
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Description

Methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate typically involves the reaction of benzotriazole with methyl 2-bromo-2-phenylacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the benzotriazole acts as a nucleophile, displacing the bromide ion from the methyl 2-bromo-2-phenylacetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and other heterocycles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: Benzotriazole derivatives, including this compound, have shown promise in medicinal chemistry for their anticancer, antifungal, and antibacterial properties.

    Industry: The compound is used in the development of materials for solar cells, corrosion inhibitors, and UV filters.

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. These interactions can modulate biological pathways and result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound, benzotriazole, shares the core structure but lacks the ester and phenylacetate groups.

    N-methyl-2-(1H-1,2,3-benzotriazol-1-yl)-3-oxobutanethioamide: This compound has a similar benzotriazole moiety but differs in the substituents attached to it.

Uniqueness

Methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate is unique due to its specific ester and phenylacetate groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(benzotriazol-1-yl)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-15(19)14(11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)16-17-18/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGUQXDGGLYOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl ?-bromophenylacetate (6.9 g) and benzotriazole (11 g) in 50 mL of toluene was heated to reflux for 22 h, cooled and diluted with 400 mL of CHCl3. The mixture was then washed with 100 mL of 10% aqueous NaOH and the organic layer was dried over Na2SO4 and concentrated. After swishing from 1:1 hexane/EtOAc, 5.7 g of the title compound was obtained as a white solid.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

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